Cav 3.2 inhibitor 3
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Overview
Description
Cav 3.2 inhibitor 3 is a potent inhibitor of the Cav3.2 T-type calcium channel, which plays a significant role in regulating neuronal excitability and is involved in various physiological processes such as sensory processing, sleep, and hormone release . This compound has shown promise in scientific research, particularly in the fields of pain management and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cav 3.2 inhibitor 3 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes the use of industrial-grade equipment and adherence to stringent quality control measures to ensure consistency and reproducibility of the compound .
Chemical Reactions Analysis
Types of Reactions: Cav 3.2 inhibitor 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity towards the Cav3.2 T-type calcium channel .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced pharmacological properties . These derivatives are further evaluated for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
Cav 3.2 inhibitor 3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool compound to study the structure-activity relationships of T-type calcium channel inhibitors . In biology, it helps elucidate the role of Cav3.2 channels in various physiological processes . In medicine, this compound is being investigated as a potential therapeutic agent for pain management and neurological disorders . In industry, it serves as a lead compound for the development of new drugs targeting T-type calcium channels .
Mechanism of Action
Cav 3.2 inhibitor 3 exerts its effects by selectively binding to the Cav3.2 T-type calcium channel, thereby inhibiting calcium ion influx . This inhibition reduces neuronal excitability and modulates pain signaling pathways . The molecular targets of this compound include the alpha-1H subunit of the Cav3.2 channel, which is responsible for its voltage-dependent activation . The pathways involved in its mechanism of action include the modulation of neurotransmitter release and the regulation of gene expression .
Comparison with Similar Compounds
Cav 3.2 inhibitor 3 is unique compared to other similar compounds due to its high selectivity and potency towards the Cav3.2 T-type calcium channel . Similar compounds include Z944, TTA-A2, TTA-P2, ML218, and ACT-709478, which also target T-type calcium channels but may differ in their pharmacokinetic properties and selectivity profiles . This compound stands out due to its distinct chemical structure and superior efficacy in preclinical models of pain and neurological disorders .
Properties
Molecular Formula |
C32H37N3O2 |
---|---|
Molecular Weight |
495.7 g/mol |
IUPAC Name |
1-[1-(4-phenylbutanoyl)piperidin-4-yl]-3-(4-phenylbutyl)benzimidazol-2-one |
InChI |
InChI=1S/C32H37N3O2/c36-31(20-11-17-27-14-5-2-6-15-27)33-24-21-28(22-25-33)35-30-19-8-7-18-29(30)34(32(35)37)23-10-9-16-26-12-3-1-4-13-26/h1-8,12-15,18-19,28H,9-11,16-17,20-25H2 |
InChI Key |
GLVAZBLDEWPYAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCCCC4=CC=CC=C4)C(=O)CCCC5=CC=CC=C5 |
Origin of Product |
United States |
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